2-(2-Chloropyridin-4-yl)oxazole
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Overview
Description
2-(2-Chloropyridin-4-yl)oxazole is a heterocyclic compound that features both pyridine and oxazole rings in its structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both nitrogen and oxygen atoms within its structure allows for diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloropyridin-4-yl)oxazole typically involves the cyclodehydration of β-hydroxy amides. One common method includes the use of reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® to effect the cyclization at elevated temperatures, followed by oxidative aromatization using commercial manganese dioxide . Another approach involves the Suzuki-Miyaura coupling reaction, which is widely applied for forming carbon-carbon bonds under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the scalability of the aforementioned synthetic routes, particularly the use of flow chemistry for continuous production, suggests potential for industrial application .
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloropyridin-4-yl)oxazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives using reagents like manganese dioxide.
Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Manganese dioxide is commonly used for the oxidative aromatization of oxazolines to oxazoles.
Major Products Formed
The major products formed from these reactions include various substituted oxazole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
2-(2-Chloropyridin-4-yl)oxazole has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activities such as antimicrobial and anticancer properties.
Industry: The compound is used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(2-Chloropyridin-4-yl)oxazole involves its interaction with various molecular targets. For instance, it can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis through the mitochondrial pathway . The compound’s ability to bind to specific sites on enzymes and receptors further contributes to its biological activity .
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxyphenyl)oxazole: Known for its antibacterial activity.
2-(Naphthalen-2-yl)oxazole: Exhibits significant non-linear optical properties.
2-Chloropyridine-3-boronic acid: Used in Suzuki-Miyaura coupling reactions.
Uniqueness
2-(2-Chloropyridin-4-yl)oxazole is unique due to the presence of both pyridine and oxazole rings, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
1260883-74-6 |
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Molecular Formula |
C8H5ClN2O |
Molecular Weight |
180.59 g/mol |
IUPAC Name |
2-(2-chloropyridin-4-yl)-1,3-oxazole |
InChI |
InChI=1S/C8H5ClN2O/c9-7-5-6(1-2-10-7)8-11-3-4-12-8/h1-5H |
InChI Key |
DTYCHMLLISYDDT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1C2=NC=CO2)Cl |
Origin of Product |
United States |
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